molecular formula C12H6N2O B189181 2-Diazoacenaphthen-1-one CAS No. 2008-77-7

2-Diazoacenaphthen-1-one

Cat. No. B189181
CAS RN: 2008-77-7
M. Wt: 194.19 g/mol
InChI Key: VJAKCISTGXSALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diazoacenaphthen-1-one is a diazo compound that has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used as a photoaffinity label, a crosslinking agent, and a source of nitrene radicals. In

Mechanism Of Action

The mechanism of action of 2-Diazoacenaphthen-1-one involves the formation of nitrene radicals upon irradiation with UV light. These nitrene radicals can react with a variety of molecules, including proteins, nucleic acids, and small molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Diazoacenaphthen-1-one are dependent on the specific application. As a photoaffinity label, it can be used to study protein-protein interactions and identify binding sites. As a crosslinking agent, it can be used to study protein structure and function. As a source of nitrene radicals, it can be used to study chemical reactions.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Diazoacenaphthen-1-one in lab experiments include its high reactivity, specificity, and versatility. However, its use requires careful handling due to its potential toxicity and instability.

Future Directions

There are several future directions for the use of 2-Diazoacenaphthen-1-one in scientific research. These include the development of new applications for the compound, the optimization of its synthesis and handling, and the exploration of its potential for use in drug discovery and development.
In conclusion, 2-Diazoacenaphthen-1-one is a highly reactive compound that has been widely used in scientific research for its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a valuable tool for studying protein-protein interactions, protein structure and function, and chemical reactions, and has the potential to be used in drug discovery and development.

Synthesis Methods

The synthesis of 2-Diazoacenaphthen-1-one involves the reaction of 2-aminobenzophenone with chlorosulfonyl isocyanate, followed by diazotization with sodium nitrite. The resulting compound is highly reactive and can be used for a variety of applications in scientific research.

Scientific Research Applications

2-Diazoacenaphthen-1-one has been widely used in scientific research for its unique properties. It can be used as a photoaffinity label to study protein-protein interactions, as a crosslinking agent to study protein structure and function, and as a source of nitrene radicals to study chemical reactions.

properties

CAS RN

2008-77-7

Product Name

2-Diazoacenaphthen-1-one

Molecular Formula

C12H6N2O

Molecular Weight

194.19 g/mol

IUPAC Name

2-diazoacenaphthylen-1-one

InChI

InChI=1S/C12H6N2O/c13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15/h1-6H

InChI Key

VJAKCISTGXSALV-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2

Canonical SMILES

C1=CC2=C3C(=C1)C(=[N+]=[N-])C(=O)C3=CC=C2

Other CAS RN

2008-77-7

Origin of Product

United States

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